molecular formula C12H17N5O5 B12390908 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one

9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one

Cat. No.: B12390908
M. Wt: 311.29 g/mol
InChI Key: NNQCGMWOZJYFTM-INWNYVOZSA-N
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Description

The compound 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one is a nucleoside analog, which is a modified version of naturally occurring nucleosides. This compound is structurally related to guanine and is often used in various biochemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the sugar moiety, which is derived from D-ribose.

    Glycosylation: The sugar moiety is then glycosylated with a purine base, specifically guanine, under acidic conditions to form the nucleoside.

    Amidation: The nucleoside is then subjected to amidation with ethylamine to introduce the ethylamino group at the 2-position of the purine ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.

    Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.

    Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered hydroxyl groups.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted nucleoside analogs with different amino groups.

Scientific Research Applications

Chemistry

    Synthesis of Modified Nucleosides: Used as a building block for the synthesis of various modified nucleosides.

    Chemical Probes: Employed as chemical probes to study nucleic acid interactions.

Biology

    DNA/RNA Studies: Utilized in studies involving DNA and RNA synthesis and repair mechanisms.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Agents: Used in the development of antiviral drugs targeting viral replication.

    Cancer Therapy: Investigated for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.

Industry

    Biotechnology: Applied in biotechnological processes for the synthesis of nucleic acid-based products.

    Pharmaceuticals: Incorporated into pharmaceutical formulations for therapeutic applications.

Mechanism of Action

The compound exerts its effects primarily by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can lead to the termination of DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases, and the pathways involved are those related to nucleic acid synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.

    Ribavirin: A nucleoside analog with antiviral properties.

Uniqueness

    Ethylamino Group: The presence of the ethylamino group at the 2-position of the purine ring distinguishes it from other nucleoside analogs.

    Specificity: Exhibits unique specificity for certain viral polymerases, making it a valuable tool in antiviral research.

This detailed article provides a comprehensive overview of 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-2-13-12-15-9-6(10(21)16-12)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16,21)/t5-,7+,8?,11-/m1/s1

InChI Key

NNQCGMWOZJYFTM-INWNYVOZSA-N

Isomeric SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O

Canonical SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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